

Comparative Guide: Reactivity & Performance of 4-Methyl vs. 5-Methyl Substituted Indanones

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Compound of Interest

Compound Name: 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 89837-18-3

Cat. No.: B6329399

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Executive Summary

In medicinal chemistry and materials science, the functionalization of the 1-indanone scaffold is a critical step. While 4-methyl-1-indanone and 5-methyl-1-indanone are constitutional isomers, they exhibit drastically different reactivity profiles.

- 5-Methyl-1-indanone behaves as a standard, sterically accessible aromatic ketone, ideal for high-yield nucleophilic additions and predictable electrophilic aromatic substitutions (EAS).
- 4-Methyl-1-indanone is dominated by the peri-effect. The methyl group at position 4 exerts significant steric pressure on the carbonyl group at position 1. This reduces the rate of nucleophilic attack, alters the thermodynamics of condensation reactions, and significantly impacts the binding affinity in Structure-Activity Relationship (SAR) studies.

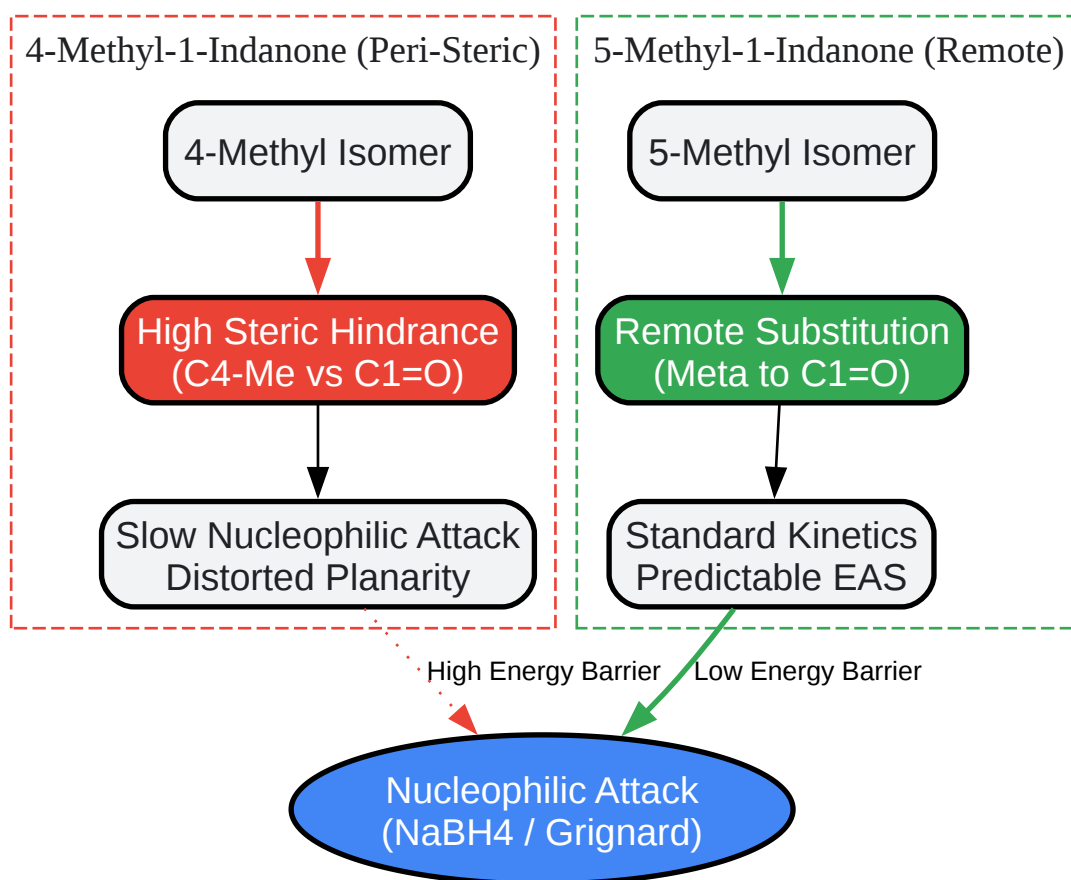
This guide provides a technical comparison to assist researchers in selecting the correct isomer for pathway optimization.

Structural Analysis & The "Peri-Effect"

To understand the reactivity, one must visualize the spatial constraints.

- 5-Methyl: The substituent is remote from the reaction center (C1=O). Electronic effects are inductive (+I), slightly increasing basicity of the carbonyl oxygen but having negligible steric impact.
- 4-Methyl: The substituent is in the peri position. The van der Waals radius of the methyl group interacts with the carbonyl oxygen and the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

Visualization: Steric & Electronic Pathways



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Figure 1: Structural logic flow demonstrating the impact of the peri-methyl group on reactivity.

Comparative Performance Data

The following data summarizes the reactivity differences observed in standard synthetic transformations.

Table 1: Reactivity Benchmarks

Reaction Type	Parameter	4-Methyl-1-Indanone	5-Methyl-1-Indanone	Mechanistic Driver
Reduction (NaBH ₄ , MeOH)	Relative Rate ()	1.0 (Reference)	~4.5x Faster	Steric hindrance at C4 blocks hydride approach.
Aldol Condensation (Benzaldehyde)	Yield (24h)	65-70%	85-92%	Peri-strain destabilizes the planar transition state of the enolate.
Grignard Addition (MeMgBr)	1,2-Addition Yield	Moderate (competing enolization)	High	Bulky nucleophiles struggle to access C1 in 4-Me isomer.
EAS (Nitration)	Major Regioisomer	C-7 (Ortho to bridge)	C-6 (Para to bridge)	Directing effects of Methyl vs. Carbonyl.

Detailed Experimental Protocols

These protocols are designed to highlight the reactivity differences. When working with the 4-methyl isomer, reaction times must often be extended, or temperatures increased, compared to the 5-methyl isomer.

Protocol A: Comparative Sodium Borohydride Reduction

Objective: To demonstrate the kinetic difference in carbonyl reduction.

Materials:

- Substrate: 1.0 mmol of Indanone (4-Me or 5-Me)
- Reagent: Sodium Borohydride (NaBH_4) (0.6 eq, 0.6 mmol)
- Solvent: Methanol (anhydrous), 5 mL

Workflow:

- Dissolution: Dissolve 1.0 mmol of the specific indanone in 5 mL of methanol in a 25 mL round-bottom flask. Cool to 0°C.
- Addition: Add NaBH_4 portion-wise over 5 minutes.
 - Note: For 5-methyl, gas evolution is rapid. For 4-methyl, evolution is slower.
- Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) every 10 minutes.
 - Checkpoint: 5-Methyl typically reaches completion in <20 mins. 4-Methyl may require 45-60 mins or warming to RT.
- Quench: Add 1 mL acetone to quench excess hydride, then concentrate in vacuo.
- Workup: Partition between EtOAc (15 mL) and Water (15 mL). Dry organic layer over MgSO_4 .

Data Interpretation: If running competitive kinetics (1:1 mixture), the 5-methyl alcohol will be the dominant product initially, confirming the steric blockade in the 4-methyl isomer.

Protocol B: Claisen-Schmidt Condensation (Aldol)

Objective: To synthesize benzylidene derivatives and observe thermodynamic limitations.

Materials:

- Substrate: 1.0 mmol Indanone

- Electrophile: 4-Chlorobenzaldehyde (1.1 mmol)
- Base: NaOH (10% aq, 2 mL)
- Solvent: Ethanol (5 mL)

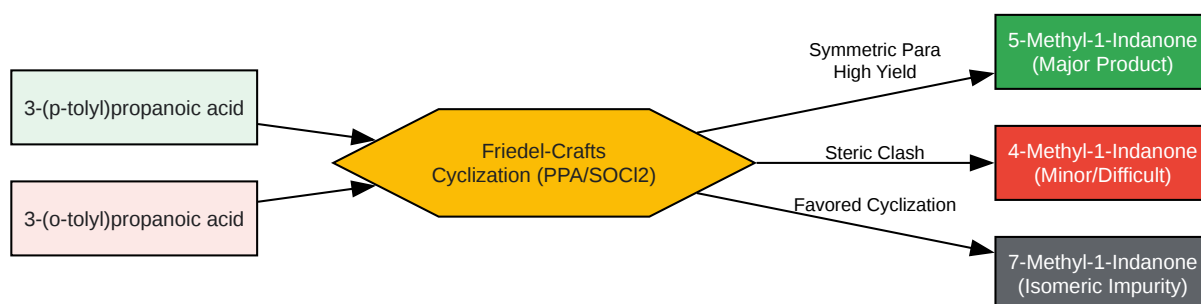
Workflow:

- Mix indanone and aldehyde in ethanol.
- Add NaOH solution dropwise at Room Temperature (RT).
- Observation:
 - 5-Methyl: Precipitate (product) usually forms within 30-60 minutes.
 - 4-Methyl: Reaction often remains clear for hours. May require heating to 60°C to drive conversion.
- Isolation: Filter the precipitate, wash with cold EtOH/Water (1:1).

Synthetic Accessibility & Pathway Planning

Choosing the starting material often dictates the synthetic route. The 4-methyl isomer is significantly harder to synthesize in pure form due to regioselectivity issues during ring closure.

Visualization: Synthesis Workflow



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Figure 2: Synthetic routes showing the difficulty in accessing pure 4-methyl-1-indanone compared to the 5-methyl isomer.

Key Insight: When cyclizing 3-(o-tolyl)propanoic acid, cyclization ortho to the methyl group (yielding 4-methylindanone) is sterically disfavored compared to cyclization at the unsubstituted position (yielding 7-methylindanone). Consequently, 4-methyl-1-indanone is commercially more expensive and often requires purification from the 7-isomer.

References

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